3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde
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Overview
Description
Filic-3-en-25-al is a natural product that belongs to the class of organic compounds known as fernane triterpenoids. It is typically extracted from certain fern species. This compound is characterized by its white crystalline solid form and distinctive aroma. It is soluble in various organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Filic-3-en-25-al can be synthesized through a series of chemical reactions starting from appropriate precursor molecules. The synthetic route generally involves multiple steps, including oxidation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of Filic-3-en-25-al often involves extraction from natural sources, particularly from fern species. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form. Advanced techniques such as chromatography may be employed to enhance the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Filic-3-en-25-al undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Filic-3-en-25-al. These derivatives may exhibit different chemical and biological properties compared to the parent compound .
Scientific Research Applications
Filic-3-en-25-al has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in analytical chemistry and as a starting material for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of various industrial products, including fragrances and cosmetics .
Mechanism of Action
The mechanism of action of Filic-3-en-25-al involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Filic-3-en-25-al is structurally similar to other fernane triterpenoids, such as:
- Filic-3-en-24-al
- Filic-3-en-26-al
- Filic-3-en-27-al
Uniqueness
What sets Filic-3-en-25-al apart from these similar compounds is its unique structural features and specific biological activities. Its distinct chemical structure may confer unique properties that make it particularly valuable for certain applications in research and industry .
Properties
Molecular Formula |
C30H48O |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde |
InChI |
InChI=1S/C30H48O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,19-20,22-25H,8,10-18H2,1-7H3 |
InChI Key |
XMLIJDWARVQIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)C=O)C |
Origin of Product |
United States |
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